molecular formula C16H19N3O3S B2949012 (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1144442-87-4

(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2949012
CAS No.: 1144442-87-4
M. Wt: 333.41
InChI Key: YYTFOZVWDDPNQT-UHFFFAOYSA-N
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Description

(4-(1H-Pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid structure, combining a phenyl-pyrrole moiety with a piperazine ring bearing a methylsulfonyl group. The phenyl-pyrrole subunit is a known structural component in organic electronic materials and has been utilized in biophysical screening to identify ligands for protein targets such as the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase . The incorporation of the (methylsulfonyl)piperazine group is significant, as this functional group is commonly employed in drug design to modulate a compound's physicochemical properties, solubility, and its potential to engage in key hydrogen-bonding interactions with biological targets. Researchers can leverage this bifunctional molecule as a key intermediate for constructing more complex molecular architectures, particularly for developing targeted protein degraders (PROTACs) or for screening in fragment-based drug discovery campaigns. Its structure suggests potential applications in developing kinase inhibitors, epigenetic modulators, or probes for studying intracellular signaling pathways. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-23(21,22)19-12-10-18(11-13-19)16(20)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTFOZVWDDPNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis generally starts with the preparation of the core structure involving multi-step reactions:

  • Formation of (1H-pyrrol-1-yl)benzene

    • Starting Materials: : 1H-pyrrole and bromobenzene.

    • Reaction Conditions: : Palladium-catalyzed cross-coupling.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group on the piperazine ring acts as a strong electron-withdrawing group, facilitating nucleophilic substitution reactions. This reactivity is critical for further functionalization:

Reaction TypeConditionsOutcomeReference
Displacement with aminesHeated in polar aprotic solvents (e.g., DMF, DCM) with excess amine nucleophileReplacement of -SO₂CH₃ with -NR₂ groups, yielding secondary or tertiary amines
HydrolysisBasic aqueous conditions (e.g., NaOH/EtOH)Conversion to sulfonic acid (-SO₃H) or sulfonate salts

For example, in analogous piperazine systems, treatment with thionyl chloride followed by amine nucleophiles replaces the methylsulfonyl group with substituted amines .

Cyclization Reactions

The piperazine and pyrrole rings enable intramolecular cyclization under specific conditions:

  • Thermal cyclization : Heating in toluene at 80–120°C promotes ring closure via nucleophilic attack of the piperazine nitrogen on the ketone carbonyl, forming fused bicyclic structures .

  • Acid-catalyzed cyclization : Protic acids (e.g., HCl) facilitate protonation of the carbonyl oxygen, enhancing electrophilicity and enabling cyclization to pyrrolo-pyrazine derivatives.

Reduction of the Methanone Group

The ketone moiety undergoes reduction to a secondary alcohol under standard conditions:

Reducing AgentConditionsProductYieldReference
NaBH₄EtOH, 0–25°C(4-(1H-Pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanol65–75%
LiAlH₄THF, refluxSame as above85–90%

This reaction retains the methylsulfonyl and pyrrole groups while modifying the ketone’s electronic profile .

Functionalization of the Pyrrole Ring

The 1H-pyrrol-1-yl group participates in electrophilic aromatic substitution (EAS):

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the pyrrole’s β-positions .

  • Halogenation : NBS or Cl₂/FeCl₃ adds halogens to the pyrrole ring, enhancing bioactivity in related compounds .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, with the methylsulfonyl group cleaving first .

  • Hydrolytic stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases via ketone protonation or sulfonyl group cleavage .

Supramolecular Interactions

In crystalline form, the compound forms hydrogen-bonded networks:

Interaction TypeBond Length (Å)Angle (°)Role
N–H···O (Piperazine to ketone)2.89158Stabilizes crystal packing
C–H···O (Pyrrole to sulfonyl)3.12145Enhances solubility

These interactions influence its solubility and melting behavior .

Comparative Reactivity Table

Functional GroupReactivityKey Reactions
Methylsulfonyl (-SO₂CH₃)HighNucleophilic substitution, hydrolysis
Ketone (-CO-)ModerateReduction, cyclization
PyrroleLow to moderateEAS, coordination with metals

Scientific Research Applications

Chemistry:

  • Catalysis: : The compound's structural complexity allows it to act as a ligand in metal-catalyzed reactions.

Biology:

  • Bioactivity Studies: : Investigated for potential bioactivity, including antimicrobial and anticancer properties.

Medicine:

  • Pharmaceutical Research: : Explored as a lead compound in the development of new drugs targeting neurological disorders.

Industry:

  • Materials Science: : Potential use in the synthesis of advanced materials due to its diverse functional groups.

Mechanism of Action

The compound interacts with biological targets through a variety of mechanisms:

  • Binding to Enzymes: : Modulating enzyme activity.

  • Interaction with Receptors: : Acting as an agonist or antagonist.

  • Pathway Modulation: : Affecting cellular pathways through signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula MW logP Key Substituents Notable Properties Reference
Target Compound C₁₆H₁₉N₃O₃S 333.4 N/A Methylsulfonylpiperazine, pyrrole-phenyl Balanced polarity, moderate lipophilicity
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone (Y040-9777) C₂₂H₂₃N₃O₂ 361.44 3.55 Methoxyphenylpiperazine, pyrrole-phenyl Higher MW, lower polarity vs. target
(4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone C₁₆H₁₉N₃O 269.34 N/A Methylpiperazine, pyrrole-phenyl Reduced polarity, lower MW vs. target
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (12) C₁₇H₁₆BrN₃O₂ 362.24 N/A Hydroxyphenylpiperazine, bromophenyl High polarity, bromine enhances steric effects
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone C₂₂H₁₉F₃N₄O₃S 500.47 N/A Trifluoromethylphenylsulfonyl, quinoline High MW, enhanced hydrophobicity

Functional Group Analysis

(a) Piperazine Modifications
  • Methylsulfonyl vs.
  • Methylpiperazine () : Replacing methylsulfonyl with methyl (–CH₃) reduces polarity (predicted logP ~3.55 vs. lower for methylpiperazine), favoring membrane permeability but possibly diminishing target affinity .
(b) Aromatic Ring Substitutions
  • Pyrrole vs. This suggests divergent pharmacological targets .
  • Quinoline vs.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone , identified by its CAS number 1144442-87-4 , is a synthetic organic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S, with a molecular weight of 333.4 g/mol . Its structure features a pyrrole ring and a piperazine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC16H19N3O3S
Molecular Weight333.4 g/mol
CAS Number1144442-87-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase and tyrosine kinases . These enzymes play crucial roles in pathways related to DNA synthesis and cell signaling.
  • Signal Transduction Pathways : By modulating these enzymes, the compound can disrupt normal signal transduction pathways, potentially leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds similar to (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that pyrrole derivatives can induce cell death in various cancer cell lines by targeting apoptotic pathways .

Case Study Example :
A study evaluated several pyrrole derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that the presence of the methylsulfonyl group enhanced the cytotoxicity, suggesting that structural modifications can significantly influence biological activity .

Antimicrobial Activity

There is emerging evidence that compounds containing piperazine and pyrrole structures possess antimicrobial properties. The ability to disrupt bacterial cell membranes or inhibit bacterial enzymes could be a mechanism through which these compounds exert their effects .

Research Findings

Recent pharmacological evaluations have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Studies : In vitro studies have shown that derivatives similar to this compound exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong antiproliferative effects against multiple cancer types .
  • Antimicrobial Activity : Compounds with similar structures have been tested against resistant bacterial strains, showing promising results in inhibiting growth and viability .

Q & A

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Purity (%)Key ConditionsReference
Nucleophilic substitution65–75≥95Anhydrous DCM, RT, 24h
EDCI/HOBt-mediated80–85≥98DMF, 0°C to RT, 12h

Basic: What characterization techniques are critical for confirming structural integrity?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, methylsulfonyl group at δ 3.1 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 399.14 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
  • FT-IR spectroscopy : Carbonyl (C=O) stretch at ~1650 cm⁻¹ and sulfonyl (S=O) bands at ~1150–1300 cm⁻¹ .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:
SAR studies should systematically modify structural motifs while evaluating biological endpoints:

  • Core modifications :
    • Replace pyrrole with other heterocycles (e.g., pyrazole, imidazole) to assess binding affinity .
    • Vary the sulfonyl group (e.g., –SO₂CF₃ vs. –SO₂Me) to modulate electronic effects .
  • Substituent screening :
    • Introduce electron-withdrawing/donating groups on the phenyl ring to probe interactions with hydrophobic pockets .
    • Test methylsulfonylpiperazine analogs (e.g., piperidine, morpholine) for conformational flexibility .
  • Biological assays :
    • Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .
    • Pair with computational docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Advanced: How can conflicting reports on antimicrobial vs. anticancer activity be resolved?

Answer:
Contradictions often arise from experimental variables. Mitigation strategies include:

  • Standardized assays :
    • Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, 18–24h incubation) .
    • For anticancer studies, adhere to NCI-60 protocols with standardized cell lines and MTT/PrestoBlue endpoints .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid false negatives .
  • Dose-response validation : Repeat assays across 3+ independent replicates with Hill slope analysis to confirm EC₅₀ trends .

Advanced: What strategies are effective for resolving low yields in scale-up synthesis?

Answer:
Optimize reaction parameters systematically:

  • Solvent selection : Switch from DCM to THF or acetonitrile for better solubility of intermediates .
  • Temperature control : Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate kinetics .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps requiring metal catalysis .
  • Workup optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to recover polar byproducts .

Q. Table 2: Scale-Up Optimization

ParameterSmall Scale (mg)Pilot Scale (g)Adjustment for Scale-Up
Solvent Volume (mL/mg)105Reduced to minimize waste
Reaction Time (h)248Microwave-assisted reduction
Yield (%)7568

Advanced: How can in silico modeling predict metabolite formation and toxicity?

Answer:
Computational workflows include:

  • Metabolite prediction : Use software like MetaSite to identify likely oxidation sites (e.g., pyrrole ring or sulfonyl group) .
  • Toxicity screening :
    • Apply Derek Nexus for structural alerts (e.g., mutagenic pyrrolizidine analogs) .
    • Calculate physicochemical properties (LogP, PSA) to predict blood-brain barrier penetration .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess metabolite-enzyme binding stability .

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